5-(3-fluoro-4-methylphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and oxazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
- Benzoyl chloride
- Fluoro-methylphenyl derivatives
- Oxazole derivatives
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates
- Control of temperature and pressure conditions
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-bromo-4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the fluoro-methylphenyl group, which may impart distinct biological and chemical properties compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C26H17FN2O4 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H17FN2O4/c1-15-11-12-17(13-19(15)27)22-14-20(29-33-22)26(31)28-23-18-9-5-6-10-21(18)32-25(23)24(30)16-7-3-2-4-8-16/h2-14H,1H3,(H,28,31) |
InChI Key |
QMNSZRSSQTYTDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5)F |
Origin of Product |
United States |
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